molecular formula C18H39NO2 B098094 Tetradecyldiethanolamine CAS No. 18924-66-8

Tetradecyldiethanolamine

Cat. No.: B098094
CAS No.: 18924-66-8
M. Wt: 301.5 g/mol
InChI Key: CPHJEACXPATRSU-UHFFFAOYSA-N
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Description

Tetradecyldiethanolamine, also known as 2,2’-(Tetradecylimino)diethanol, is an organic compound with the molecular formula C18H39NO2. It is a type of diethanolamine where the nitrogen atom is bonded to a tetradecyl group and two hydroxyethyl groups. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecyldiethanolamine can be synthesized through the reaction of diethanolamine with tetradecyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:

C14H29Cl+NH(CH2CH2OH)2C14H29N(CH2CH2OH)2+HCl\text{C}_{14}\text{H}_{29}\text{Cl} + \text{NH}(\text{CH}_2\text{CH}_2\text{OH})_2 \rightarrow \text{C}_{14}\text{H}_{29}\text{N}(\text{CH}_2\text{CH}_2\text{OH})_2 + \text{HCl} C14​H29​Cl+NH(CH2​CH2​OH)2​→C14​H29​N(CH2​CH2​OH)2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where diethanolamine and tetradecyl chloride are mixed under controlled temperatures and pressures. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Secondary amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Tetradecyldiethanolamine has a wide range of applications in scientific research and industry:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of biological buffers and as a component in cell culture media.

    Medicine: Investigated for its potential antimicrobial properties and its use in drug delivery systems.

    Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism by which tetradecyldiethanolamine exerts its effects is primarily through its surfactant properties. The compound reduces surface tension, allowing for better interaction between different phases (e.g., oil and water). In biological systems, it can disrupt cell membranes, leading to antimicrobial effects. The molecular targets include lipid bilayers and membrane proteins, where it interferes with the structural integrity and function of the membranes.

Comparison with Similar Compounds

  • N-octyl diethanolamine
  • N-decyl diethanolamine
  • N-dodecyl diethanolamine

Comparison: Tetradecyldiethanolamine is unique due to its longer alkyl chain (tetradecyl group), which enhances its hydrophobic properties compared to shorter-chain analogs like N-octyl diethanolamine and N-decyl diethanolamine. This makes it more effective as a surfactant and in applications requiring strong hydrophobic interactions. Additionally, its antimicrobial properties are more pronounced due to the increased disruption of lipid bilayers.

Properties

IUPAC Name

2-[2-hydroxyethyl(tetradecyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19(15-17-20)16-18-21/h20-21H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHJEACXPATRSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044865
Record name 2,2'-(Tetradecylimino)diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18924-66-8
Record name 2,2′-(Tetradecylimino)bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18924-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecyldiethanolamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-(Tetradecylimino)diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-(tetradecylimino)bisethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.782
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TETRADECYLDIETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9007K4PL3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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